molecular formula C13H8F2N2O3 B7671684 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B7671684
M. Wt: 278.21 g/mol
InChI Key: DIKKAHTWGDQKDM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzamide, characterized by the presence of fluorine and nitro groups on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although specific oxidation reactions for this compound are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and nitro groups can enhance the compound’s interaction with biological targets.

    Medicine: Explored for its potential as a pharmaceutical agent. Its structural features may contribute to its activity against specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, while the nitro group may contribute to its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    2-fluoro-5-nitrophenyl isocyanate: A related compound with an isocyanate functional group.

Uniqueness

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the combination of fluorine and nitro groups on the aromatic rings. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKKAHTWGDQKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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